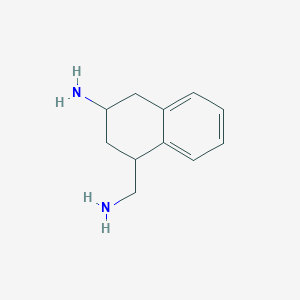![molecular formula C17H15NO2S B14262109 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- CAS No. 153633-35-3](/img/structure/B14262109.png)
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is a compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring This compound is notable for its unique structural features, which include a sulfonyl group attached to a phenyl ring and a methylphenyl group
Métodos De Preparación
The synthesis of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- typically involves the Paal-Knorr pyrrole synthesis method. This method includes the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride. The reaction is carried out under mild conditions in water, yielding N-substituted pyrroles in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions for these reactions include the use of strong oxidizing or reducing agents, catalytic amounts of transition metals, and specific solvents to facilitate the reactions. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group and the phenyl rings play crucial roles in its binding affinity and specificity towards target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(4-methylphenyl)-: Shares a similar core structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-:
1-(4-Methylphenyl)-1H-pyrrole: Another related compound with variations in its substituent groups, leading to distinct properties and uses.
The uniqueness of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Propiedades
Número CAS |
153633-35-3 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-phenylpyrrole |
InChI |
InChI=1S/C17H15NO2S/c1-14-7-9-17(10-8-14)21(19,20)18-12-11-16(13-18)15-5-3-2-4-6-15/h2-13H,1H3 |
Clave InChI |
UNGZBZIOUPVYRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



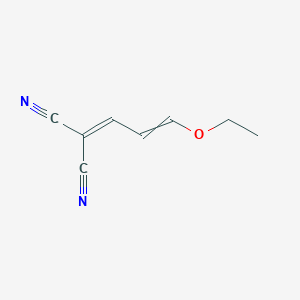
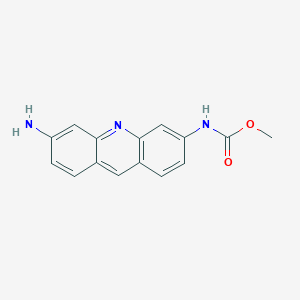
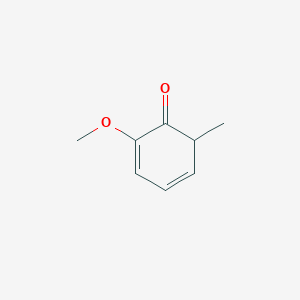


![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
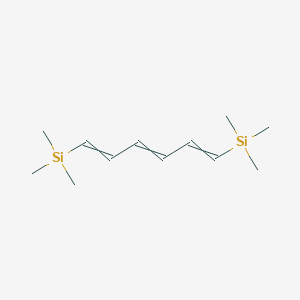

![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
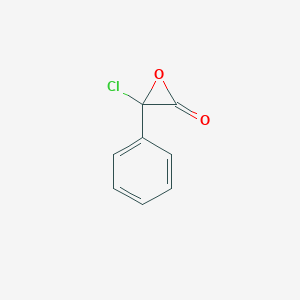
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
